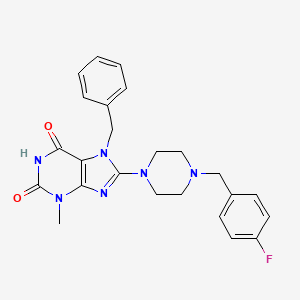

7-benzyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to a class of purine-2,6-dione derivatives characterized by substitutions at positions 7 and 8 of the purine core. The 7-benzyl group and the 8-(4-(4-fluorobenzyl)piperazin-1-yl) moiety are critical for its pharmacological profile. Such modifications are often employed to optimize receptor binding affinity, selectivity, and metabolic stability.

Properties

IUPAC Name |

7-benzyl-8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN6O2/c1-28-21-20(22(32)27-24(28)33)31(16-17-5-3-2-4-6-17)23(26-21)30-13-11-29(12-14-30)15-18-7-9-19(25)10-8-18/h2-10H,11-16H2,1H3,(H,27,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLWYGGMIAUBHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)F)CC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-benzyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer therapeutics. This compound exhibits structural features that suggest interactions with various biological targets, including serotonin receptors and tyrosinase.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 454.3 g/mol. Its structure includes a piperazine moiety, which is commonly associated with pharmacological activity, particularly in the modulation of neurotransmitter systems.

1. Serotonin Receptor Modulation

Recent studies have highlighted the role of similar purine derivatives as serotonin receptor modulators. For instance, compounds that share structural similarities with this compound have demonstrated significant affinity for serotonin receptors such as 5-HT1A and 5-HT7. These interactions are crucial for developing antidepressant and anxiolytic agents .

2. Anticancer Activity

Research indicates that purine derivatives can exhibit anticancer properties through mechanisms such as the inhibition of tyrosinase activity. Tyrosinase is a key enzyme in melanin biosynthesis and is implicated in various melanoma pathways. Compounds derived from piperazine have been evaluated for their ability to inhibit tyrosinase, suggesting potential applications in melanoma treatment .

3. Antiviral Potential

The antiviral activity of structurally related compounds has been documented, with some derivatives showing efficacy comparable to established antiviral drugs like Ribavirin against viruses such as APMV-1 (Newcastle disease virus). This suggests that modifications to the piperazine or purine moieties could enhance antiviral properties .

Research Findings

Case Study 1: Antidepressant Activity

In vivo studies on similar imidazo[2,1-f]purine derivatives showed promising antidepressant effects at dosages of 2.5 mg/kg and 5 mg/kg. The primary mechanism involved modulation of serotonin receptors, indicating that similar structural motifs in this compound may yield comparable results.

Case Study 2: Anticancer Efficacy

A series of experiments demonstrated that compounds with piperazine substitutions exhibited significant cytotoxicity against melanoma cell lines. The mechanism was attributed to the inhibition of key enzymatic pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Differences

The following table summarizes key structural variations and biological activities of related purine-2,6-dione derivatives:

Key Observations

Position 7 Modifications: The benzyl group in the target compound (vs. Substituting benzyl with ethyl (BH58168, ) reduces lipophilicity, which may alter blood-brain barrier penetration or metabolic stability .

Position 8 Modifications: The 4-(4-fluorobenzyl)piperazinyl group in the target compound introduces dual aromaticity and fluorine-mediated electronic effects, likely improving receptor selectivity compared to simpler piperazinyl groups (e.g., 4-methylpiperazinyl in ) . In Compound 21 (), the 4-(3-chlorophenyl)piperazinyl-butylamino chain extends into a flexible linker, enabling multi-receptor engagement (5-HT1A/5-HT2A/5-HT7), whereas the rigid fluorobenzyl group in the target compound may favor specific receptor subtypes .

Pharmacological Outcomes: Antidepressant/Anxiolytic Activity: Compound 21 () demonstrates that chlorine substituents on the piperazine aryl group enhance 5-HT receptor affinity, whereas the target compound’s fluorine substituent may prioritize different receptor interactions (e.g., dopamine D4 receptors, as seen in ) .

Physicochemical Properties

- Stereoelectronic Effects : Fluorine’s electron-withdrawing nature may strengthen hydrogen bonding or dipole interactions compared to methoxy or methyl groups in analogs (e.g., ’s 4-methoxybenzyl derivative) .

Q & A

Basic: What are the common synthetic routes for synthesizing 7-benzyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methylpurine-dione derivatives?

Methodological Answer:

The synthesis typically involves modular assembly of the purine-dione core with functionalized piperazine fragments. Key steps include:

- Piperazine Fragment Preparation : 1-(4-Fluorobenzyl)piperazine is synthesized via nucleophilic substitution of piperazine with 4-fluorobenzyl halides, followed by purification via crystallization or flash chromatography .

- Purine Core Functionalization : The 8-position of the purine scaffold is substituted via nucleophilic displacement reactions using pre-synthesized piperazine derivatives under inert conditions (e.g., DCM, DIPEA) .

- Characterization : Final compounds are validated via melting point analysis, elemental analysis, IR (for carbonyl and amine groups), and UV-Vis spectroscopy (to confirm π-π* transitions in aromatic systems) .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves absolute stereochemistry and confirms spatial orientation of the 4-fluorobenzyl and benzyl groups (e.g., bond angles, torsion angles) .

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and N-H bending modes in the purine and piperazine moieties .

- UV-Vis Spectroscopy : Detects conjugation in the purine core (λmax ~260–280 nm) and substituent-dependent shifts .

Advanced: How can researchers optimize the compound’s aqueous solubility without compromising kinase inhibitory activity?

Methodological Answer:

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the benzyl or piperazine fragments while preserving the purine-dione core. For example, substituting the 4-fluorobenzyl group with a 4-hydroxymethylbenzyl variant may enhance solubility .

- Co-solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO) for in vitro assays to maintain solubility at physiologically relevant concentrations .

- Salt Formation : Explore hydrochloride or phosphate salts of the piperazine nitrogen to improve crystallinity and dissolution rates .

Advanced: How should contradictory data on biological activity (e.g., varying IC50 values across kinase assays) be resolved?

Methodological Answer:

- Assay Standardization : Control variables such as ATP concentration (fixed at Km values) and pre-incubation times to minimize experimental variability .

- Orthogonal Validation : Confirm activity using complementary techniques (e.g., SPR for binding affinity, cellular thermal shift assays for target engagement) .

- Structural Analysis : Compare binding modes via molecular docking against kinase crystal structures to identify substituent-dependent interactions (e.g., fluorobenzyl vs. methoxybenzyl groups) .

Basic: What is the role of the 4-fluorobenzyl group in modulating target selectivity?

Methodological Answer:

The 4-fluorobenzyl group enhances hydrophobic interactions with kinase ATP-binding pockets while minimizing off-target effects. Fluorine’s electronegativity stabilizes CH-π interactions with conserved residues (e.g., hinge-region methionine in Abl1 kinases) . Replacements with bulkier groups (e.g., 4-chlorobenzyl) may reduce selectivity due to steric clashes .

Advanced: What methodologies are recommended for analyzing metabolic stability in hepatic microsomes?

Methodological Answer:

- LC-MS/MS Profiling : Monitor parent compound depletion and metabolite formation (e.g., N-dealkylation of the piperazine moiety) using high-resolution mass spectrometry .

- CYP Enzyme Inhibition Assays : Identify metabolic hotspots by incubating the compound with CYP3A4/2D6 isoforms and quantifying residual activity via fluorescent probes .

- Stability-activity Trade-off Analysis : Use QSAR models to correlate metabolic half-life (t1/2) with structural features (e.g., logP, polar surface area) .

Advanced: How does the piperazine substituent influence kinase isoform selectivity?

Methodological Answer:

- Piperazine Conformational Flexibility : The 4-fluorobenzyl group restricts piperazine ring puckering, favoring interactions with hydrophobic pockets in specific isoforms (e.g., JAK2 vs. JAK3) .

- Comparative Docking Studies : Simulate binding poses with isoforms (e.g., EGFR T790M vs. wild-type) to identify critical van der Waals contacts and hydrogen bonds .

- Alanine Scanning Mutagenesis : Validate computational predictions by mutating kinase residues (e.g., gatekeeper mutations) and measuring activity shifts .

Advanced: What strategies are effective for structure-activity relationship (SAR) analysis of purine-dione analogs?

Methodological Answer:

- Fragment-based Design : Systematically vary substituents at the 7-benzyl, 8-piperazinyl, and 3-methyl positions to map steric and electronic effects on potency .

- Free-Wilson Analysis : Quantify contributions of individual substituents to overall activity using multivariate regression models .

- Crystallographic SAR : Overlay co-crystal structures of analogs to identify conserved water-mediated hydrogen bonds or π-stacking interactions .

Basic: What computational tools are suitable for predicting binding affinity and ADMET properties?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to predict binding modes against kinase targets (e.g., PDB: 6Z8) .

- ADMET Prediction : Employ SwissADME or ADMETlab 2.0 to estimate permeability (Caco-2), hepatotoxicity, and plasma protein binding .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess conformational stability of ligand-receptor complexes .

Advanced: How can bioavailability be improved for in vivo efficacy studies?

Methodological Answer:

- Prodrug Design : Mask polar groups (e.g., piperazine amines) with cleavable esters or carbamates to enhance intestinal absorption .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to prolong circulation half-life and reduce hepatic clearance .

- Pharmacokinetic Profiling : Measure Cmax and AUC in rodent models after oral vs. intravenous administration to identify absorption bottlenecks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.